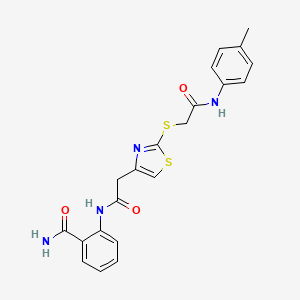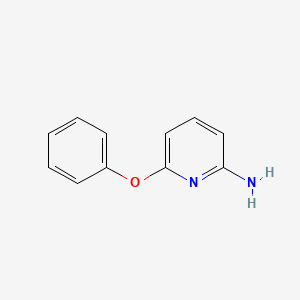![molecular formula C21H17ClN4O2 B2408473 N-(5-chloro-2-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105215-70-0](/img/structure/B2408473.png)
N-(5-chloro-2-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O2 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds for Receptor Targeting
Compounds synthesized from derivatives structurally related to "N-(5-chloro-2-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide" have been explored for their affinity and selectivity towards Peripheral Benzodiazepine Receptors (PBR) (Katsifis et al., 2000). These compounds, labeled with radioactive isotopes, offer potential for in vivo studies of the PBR using imaging techniques like SPECT, highlighting their relevance in diagnostic applications and the study of neurodegenerative diseases.
Development of Fluorescent Probes
The chemical framework of this compound has been utilized in the development of fluorescent probes for the detection of mercury ions (Shao et al., 2011). These novel imidazo[1,2-a]pyridine derivatives exhibit significant fluorescence in the presence of mercury ions, making them useful tools in environmental monitoring and the study of mercury's biological impact.
Anticancer Potential
Derivatives of "this compound" have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating potential anticancer properties (Vinayak et al., 2014). These studies contribute to the ongoing search for novel anticancer agents and provide a basis for further exploration of their mechanisms of action and therapeutic potential.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c1-28-19-7-6-15(22)12-17(19)24-20(27)13-26-18-5-3-2-4-16(18)25-21(26)14-8-10-23-11-9-14/h2-12H,13H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLXXTIJNYILSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2408390.png)
![N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2408391.png)


![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2408396.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide](/img/structure/B2408403.png)



![3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408410.png)
![1-[1-Benzylbenzimidazol-2-yl]propan-1-ol](/img/structure/B2408411.png)
